molecular formula C14H14BrNOS B14431263 N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide CAS No. 80154-77-4

N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide

Cat. No.: B14431263
CAS No.: 80154-77-4
M. Wt: 324.24 g/mol
InChI Key: YYPRSZYOLVPXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide is an organic compound that features a bromophenyl group and a thienyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 4-bromobenzylamine with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • N-(2-(4-Chlorophenyl)-1-(2-thienyl)ethyl)acetamide
  • N-(2-(4-Fluorophenyl)-1-(2-thienyl)ethyl)acetamide

Uniqueness

N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide is unique due to the presence of both bromophenyl and thienyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

80154-77-4

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C14H14BrNOS/c1-10(17)16-13(14-3-2-8-18-14)9-11-4-6-12(15)7-5-11/h2-8,13H,9H2,1H3,(H,16,17)

InChI Key

YYPRSZYOLVPXFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Br)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.